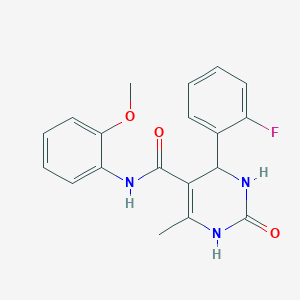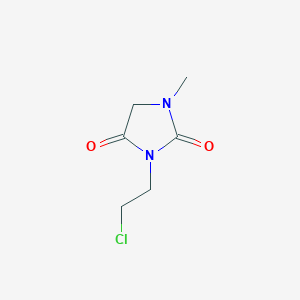
3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione is a derivative of imidazolidine, which is a type of heterocyclic compound. Imidazolidine derivatives are known for their diverse biological activities and are often used in pharmaceutical applications. The papers provided do not directly discuss 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione, but they do provide insights into the synthesis, structure, and properties of related imidazolidine derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of imidazolidine derivatives can be achieved through various methods. For instance, the use of 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane has been shown to catalyze the synthesis of dihydropyrimidinones and hydroquinazoline diones under thermal and solvent-free conditions, which suggests that similar ionic liquids could potentially be used for synthesizing 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione . Additionally, the synthesis of spiro-imidazolidine diones with antiarrhythmic activity indicates that functionalized imidazolidines can be synthesized and tailored for specific biological activities .
Molecular Structure Analysis
The molecular structure and conformation of imidazolidine derivatives are crucial for their biological activity. X-ray crystallography has been used to determine the structure of a related compound, revealing the presence of two conformers and highlighting the importance of intermolecular hydrogen bonding and steric hindrance among substituents . This suggests that the molecular structure of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione would also be influenced by similar factors.
Chemical Reactions Analysis
Imidazolidine derivatives can undergo various chemical reactions. For example, the unexpected conformation of a synthesized compound led to the discovery of a different substance, indicating that imidazolidine derivatives can participate in complex reaction pathways . The synthesis of a new triazafulvalene system from an imidazolidine derivative also demonstrates the reactivity of these compounds and their potential to form novel structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives are determined by their molecular structure. Intermolecular interactions such as hydrogen bonding and weak C-H...π interactions can influence the stability and conformation of these compounds . The synthesis of various imidazolidine derivatives with different substituents also suggests that the physical and chemical properties can be fine-tuned for specific applications .
科学的研究の応用
Pharmacological Importance and Synthesis
The chemical nucleus of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione, particularly related to the broader family of imidazolidine-2,4-diones, has shown significant pharmacological importance. These compounds, including thiazolidinediones and imidazolidinediones, are foundational in medicinal chemistry due to their presence in various pharmaceuticals. Research highlights their vast biological potential against different diseases, underpinning the necessity for advanced synthesis methodologies, including green chemistry approaches, to develop these compounds sustainably (Santos, Silva, & Jones, 2018).
Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, exhibit notable antitumor activities. Their structure makes them candidates for the synthesis of compounds with various biological properties. This area of research has progressed, with some compounds advancing to preclinical testing stages, indicating a promising avenue for the development of new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
PTP 1B Inhibition for T2DM Management
The 2,4-thiazolidinedione (TZD) scaffold, a synthetic versatile structure explored for novel molecule discovery, has shown efficacy as PTP 1B inhibitors, addressing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). These findings point to the structural amendments and optimization of TZD scaffolds to enhance their activity profile against PTP 1B, with compounds exhibiting potent inhibitory activity (Verma, Yadav, & Thareja, 2019).
Medicinal Chemistry and Drug Discovery
The hydantoin scaffold, including imidazolidine-2,4-dione and its derivatives, plays a crucial role in drug discovery. Its structural characteristics, such as hydrogen bond acceptors and donors, facilitate a variety of therapeutic and agrochemical applications. Hydantoins and their hybrids showcase significant pharmacological activities, further underscoring their importance in the synthesis of non-natural amino acids and potential medical applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Electrochemical Applications
The review of electrochemical technology utilizing haloaluminate room-temperature ionic liquids (RTILs) explores their potential in electroplating and energy storage. This research area, which has seen steady growth, demonstrates how RTILs and their mixtures can offer innovative solutions for electrochemical applications, benefiting from their unique properties such as high thermal and chemical stabilities (Tsuda, Stafford, & Hussey, 2017).
作用機序
Target of Action
The primary targets of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione are DNA bases . It is an alkylating agent that attaches alkyl groups to DNA bases, which results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases .
Mode of Action
3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione interacts with its targets by attaching alkyl groups to DNA bases . This results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA . It also causes DNA damage via the formation of cross-links (bonds between atoms in the DNA) .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and RNA transcription . By attaching alkyl groups to DNA bases and causing DNA damage via the formation of cross-links, it disrupts these pathways and their downstream effects, which include the replication of DNA and the production of proteins .
Pharmacokinetics
Similar compounds have been shown to be highly soluble in water and many organic solvents .
Result of Action
The molecular and cellular effects of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione’s action include the fragmentation of DNA by repair enzymes, the prevention of DNA synthesis and RNA transcription, and the disruption of protein production . These effects can lead to cell death, which is why the compound is used as an anticancer agent .
特性
IUPAC Name |
3-(2-chloroethyl)-1-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-8-4-5(10)9(3-2-7)6(8)11/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVZMEBGSZABMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

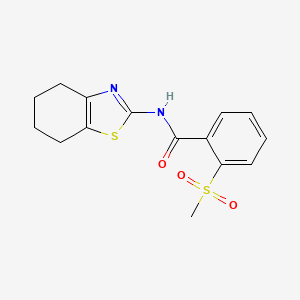
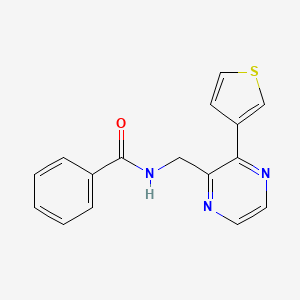
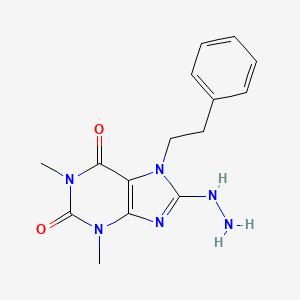
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)
![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)
![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)


![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)
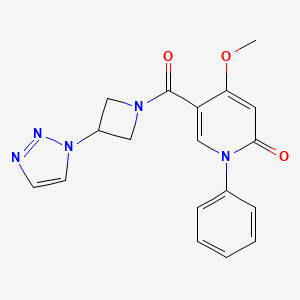
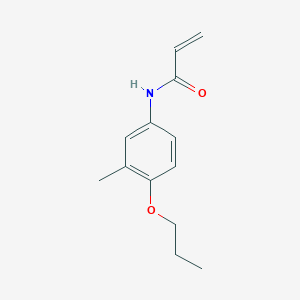

![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)
